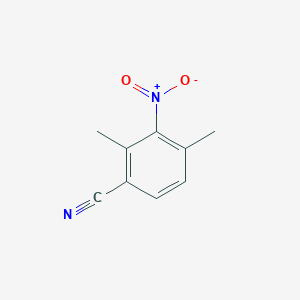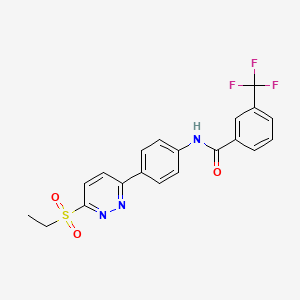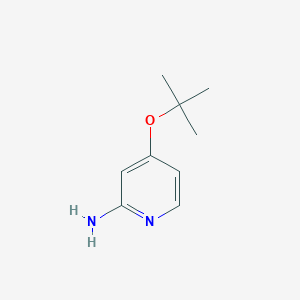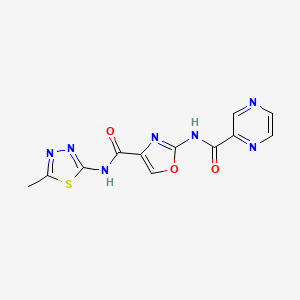
2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a bromine atom, a benzenesulfonamide group, and a pyridine ring attached to a thiophene ring . These types of compounds are often used in the development of new pharmaceuticals and materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using various methods, including the use of trimethylamine or magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis .科学的研究の応用
Photodynamic Therapy Applications
Studies have synthesized various benzenesulfonamide derivatives to investigate their spectroscopic, photophysical, and photochemical properties for potential applications in photodynamic therapy (PDT), an alternative treatment for cancer. Zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff base have been reported to possess good solubility, adequate fluorescence, favorable singlet oxygen production, and photostability. These properties make them suitable candidates as photosensitizers in PDT for cancer treatment (Öncül, Öztürk, & Pişkin, 2022; Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Activities
Benzenesulfonamide derivatives have also been explored for their antimicrobial and antiproliferative activities. Compounds with benzenesulfonamide moiety have shown significant antimicrobial activity against pathogenic bacteria and fungi. For instance, N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited notable antimicrobial properties (Ranganatha et al., 2018). Additionally, new pyrimidine derivatives containing benzenesulfonamide groups have been synthesized and tested for their antiproliferative activity against selected human cancer cell lines, showing moderate to strong growth inhibition, particularly against the HEPG2 liver cancer and HT-29 colon cancer cell lines (Awad et al., 2015).
Catalysis and Chemical Synthesis
Benzenesulfonamide derivatives play a significant role in catalysis and chemical synthesis, enabling the development of new chemical entities. For example, the synthesis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide showcases their potential as ligands for metal coordination, influencing the molecular and supramolecular structures of the resulting compounds (Jacobs, Chan, & O'Connor, 2013). Moreover, these compounds have been utilized in oxidative cross-coupling reactions, demonstrating their versatility in the synthesis of complex molecules (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).
Environmental and Biological Sensing
The ability to discriminate toxic benzenethiols from biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. Reaction-based fluorescent probes designed with benzenesulfonamide derivatives have shown high sensitivity and selectivity for thiophenols over aliphatic thiols, offering promising applications for sensing in environmental and biological contexts (Wang, Han, Jia, Zhou, & Deng, 2012).
将来の方向性
特性
IUPAC Name |
2-bromo-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c17-14-5-1-2-6-15(14)23(20,21)19-10-12-4-3-8-18-16(12)13-7-9-22-11-13/h1-9,11,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXISZSZMPKMIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide](/img/structure/B2697051.png)
![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)
![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)


![2,4-Dimethyl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2697058.png)

![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)

![N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2697067.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2697069.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)

